3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves multiple steps, starting from the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with 2-(diethylamino)ethylamine to form the intermediate product.
The next step involves the introduction of the benzothiazole moiety. This can be achieved through a nucleophilic substitution reaction between the intermediate product and 4,6-difluoro-1,3-benzothiazole. The final step is the formation of the hydrochloride salt by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups in the benzothiazole ring can be reduced to amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzothiazole compounds.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The benzothiazole moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
AS601245: A benzothiazole derivative known for its neuroprotective properties.
1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile: Another benzothiazole compound with potential therapeutic applications.
Uniqueness
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzenesulfonyl and benzothiazole moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and development.
Biological Activity
3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride (CAS Number: 1135207-38-3) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C24H32ClN3O3S2
- Molecular Weight : 510.1 g/mol
- Structure : The compound features a benzenesulfonyl group, a difluorobenzothiazole moiety, and diethylamino functional groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit cholinesterase enzymes, which are crucial in neurotransmission.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of the sulfonamide group enhances the compound's ability to disrupt bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Moderate inhibition of cholinesterase | |
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Cholinesterase Inhibition
A study evaluated the inhibitory effect of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicated that compounds with similar structures exhibited significant inhibition of BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study 2: Antimicrobial Properties
In vitro tests were conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound displayed notable antimicrobial activity, particularly against S. aureus, indicating its potential as an antibacterial agent.
Pharmacological Implications
The diverse biological activities of this compound suggest multiple pharmacological applications:
- Neuropharmacology : Its cholinesterase inhibitory activity points to possible use in treating cognitive disorders.
- Antimicrobial Therapy : Its effectiveness against bacterial pathogens could lead to the development of new antibiotics.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O3S2.ClH/c1-3-26(4-2)11-12-27(22-25-21-18(24)14-16(23)15-19(21)31-22)20(28)10-13-32(29,30)17-8-6-5-7-9-17;/h5-9,14-15H,3-4,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHEEQRVMMHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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